Ba 2803

Description

The term "Ba 2803" appears in environmental science research as a phosphorus-related metric. In mesocosm studies, "Ba" refers to bare (unvegetated) systems, while "2803" represents the total phosphorus (P-Tot) concentration (in ppm) observed in vegetated (Veg) systems . Specifically, vegetated mesocosms showed a P-Tot of 2803 ppm, compared to 3711 ppm in bare systems, suggesting that plant growth reduces phosphorus accumulation in certain environments . For the purpose of this analysis, we assume "this compound" refers to a phosphorus-associated compound or system and compare it with structurally or functionally analogous substances.

Properties

CAS No. |

16488-04-3 |

|---|---|

Molecular Formula |

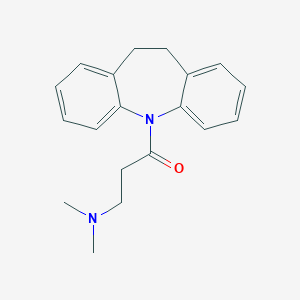

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one |

InChI |

InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |

InChI Key |

MLUPYKODOKSLBI-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |

Canonical SMILES |

CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |

Other CAS No. |

16488-04-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ba 2803 typically begins with the preparation of the dibenzazepine core.

Reaction Steps: The core structure is then modified through a series of reactions, including alkylation and acylation, to introduce the dimethylamino propionyl group.

Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of strong bases and organic solvents under controlled temperatures.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods while ensuring safety and efficiency.

Optimization: Process optimization is crucial to minimize waste and reduce production costs. This includes refining reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Medicine:

Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as an antidepressant or anticonvulsant.

Industry:

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes, affecting various biochemical pathways.

Receptor Binding: It can bind to receptors in the nervous system, modulating neurotransmitter activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Phosphorus-Containing Compounds

a. For example:

- Phosphorus Adsorption in Soils : Mesocosm studies highlight that vegetated systems (Veg) reduce total phosphorus (P-Tot) by 24% compared to bare systems (Ba), likely due to plant uptake and microbial activity .

- Comparison with Inorganic Phosphates: Compounds like calcium phosphate (Ca₃(PO₄)₂) and iron phosphate (FePO₄) dominate phosphorus retention in soils. These differ from "Ba 2803" in that they are mineral phases, whereas "this compound" may represent organic or bioavailable phosphorus fractions.

b. Organophosphorus Compounds If "this compound" is an organic phosphorus compound, structurally similar molecules include:

- Methylphosphonic Acid (C₁H₆O₃P) : Used in herbicide formulations, it has a solubility of 1.2 g/mL and log P = -0.3.

- Glyphosate (C₃H₈NO₅P): A widely used herbicide with solubility = 10.5 g/L and log P = -2.5.

Key Contrast: Organophosphorus compounds typically exhibit higher solubility and lower environmental persistence compared to inorganic phosphates. "this compound" aligns more with inorganic phosphorus metrics based on mesocosm data .

Structurally Similar Halogenated Aromatics

If "this compound" is misclassified and refers to a halogenated aromatic compound (e.g., brominated/chlorinated derivatives), comparisons can be drawn from the following:

Table 1: Comparison of Halogenated Aromatic Compounds

Key Findings :

- Solubility Trends : Fluorinated compounds (CAS 405-05-0) show higher solubility than brominated/chlorinated analogs due to smaller halogen size and polarity.

- Bioavailability : BBB penetration is observed in fluorinated (CAS 405-05-0) and chlorinated (CAS 2840-28-0) compounds but absent in brominated derivatives, suggesting halogen electronegativity impacts membrane permeability.

- Synthetic Efficiency : Brominated compounds achieve near-quantitative yields using green catalysts (e.g., A-FGO in THF), whereas fluorinated analogs require harsher conditions (e.g., acetic acid reflux) .

Functional Analogues in Immunology

classifies "C07K16/2803" as a patent category for immunoglobulin-like proteins, including BTN (butyrophilin) and CADM (cell adhesion molecules). If "this compound" is a misreferenced protein in this family, comparisons include:

Table 2: Immunoglobulin-like Proteins Comparison

Contrast with Hypothetical "this compound" :

- Structural Similarity : BTN and CADM proteins share Ig-like domains but differ in ligand specificity.

- Functional Overlap : CAR serves dual roles in viral entry and cell adhesion, unlike BTN/CADM, which are specialized in immune signaling or tissue organization.

Q & A

Q. What are the foundational principles of experimental design in Ba 2803 methodology?

The core principles include randomization (to minimize bias), replication (to ensure reliability), and control (to isolate treatment effects). These principles ensure internal and external validity. For example, blocking techniques can reduce variability from confounding factors, while factorial designs allow simultaneous testing of multiple variables . Hypothesis-driven frameworks should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor .

Q. How to formulate a research hypothesis suitable for experimental analysis under this compound frameworks?

Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER to define clear, testable hypotheses. Start with a literature review to identify gaps, then refine the hypothesis to address specific variables (e.g., "Increasing sample size reduces Type II errors in agricultural trials"). Avoid overly broad statements by specifying measurable outcomes and experimental conditions .

Q. What are common pitfalls in applying this compound methodologies to biological systems?

Key pitfalls include inadequate sample size (leading to underpowered studies), pseudoreplication (treating correlated data as independent), and ecological validity issues (e.g., lab vs. field conditions). Mitigate these by conducting pilot studies, using mixed-effects models for hierarchical data, and validating results across experimental settings .

Q. How to select appropriate control groups when implementing this compound in clinical research?

Controls must match the treatment group in all variables except the intervention. Use randomized controlled trials (RCTs) for causal inference or matched-pair designs for observational studies. Ethical considerations, such as placebo use, require approval from institutional review boards (IRBs) and adherence to informed consent protocols .

Q. What ethical considerations are critical when applying this compound methodologies to human participant studies?

Ensure compliance with informed consent , confidentiality protocols , and risk-benefit analysis . IRB approval is mandatory for human subjects research. Transparent reporting of adverse events and data anonymization are essential to maintain ethical standards .

Advanced Research Questions

Q. What advanced techniques address confounding variables in complex experimental setups under this compound?

Use stratified randomization to balance covariates or adaptive designs to modify trials mid-study. For high-dimensional data, machine learning algorithms (e.g., LASSO regression) can identify hidden confounders. Sensitivity analyses and propensity score matching further isolate treatment effects in observational studies .

Q. How to integrate this compound experimental designs with multivariate analysis (2805) for comprehensive data interpretation?

Combine factorial designs (this compound) with multivariate ANOVA (MANOVA) or principal component analysis (PCA) to analyze interactions between multiple dependent variables. For example, a 2×2 factorial design with PCA can reduce dimensionality in genomic studies while preserving variance .

Q. What strategies exist for resolving contradictory results in repeated experiments using this compound protocols?

Conduct meta-analyses to aggregate data across studies, identifying heterogeneity sources (e.g., protocol variations). Bayesian hierarchical models can account for between-study variability. Re-evaluate experimental assumptions (e.g., normality, homoscedasticity) and use power analysis to ensure adequate sample sizes in replication studies .

Q. How to optimize sequential analysis (2802) within this compound frameworks for adaptive clinical trials?

Implement group-sequential designs with pre-defined stopping rules (e.g., O’Brien-Fleming boundaries) to monitor efficacy/safety endpoints. Use Bayesian adaptive randomization to allocate participants dynamically. Computational tools like R’s gsDesign package facilitate interim analyses while controlling Type I error rates .

Q. What computational tools enhance this compound's experimental design capabilities for high-dimensional data?

Leverage R packages (DoE.base, FrF2) for generating optimal designs and Python libraries (SciPy, Statsmodels) for simulation-based power analysis. For high-throughput data, JMP Pro offers interactive DOE (Design of Experiments) workflows, while MATLAB supports custom algorithm development for complex factorial arrangements .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.